
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N5OS and a molecular weight of 185.21 g/mol It is characterized by the presence of a triazole ring, a carbamothioyl group, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl group. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.
Analyse Chemischer Reaktionen
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can be compared with other similar compounds, such as:
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate: This compound has a similar structure but contains an ester group instead of an amide group. It may have different chemical properties and reactivity.
3-amino-1,2,4-triazole: This is a precursor in the synthesis of this compound and has different chemical properties and applications.
Carbamothioyl derivatives: Other compounds containing the carbamothioyl group may have similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H7N5OS |
|---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5OS/c6-3(11)1-10-2-8-5(9-10)4(7)12/h2H,1H2,(H2,6,11)(H2,7,12) |
InChI-Schlüssel |
WFHUWUIMSLHEGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1CC(=O)N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




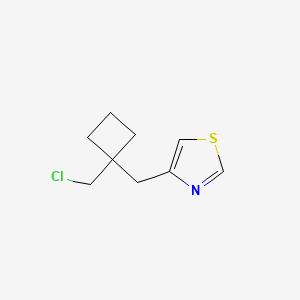
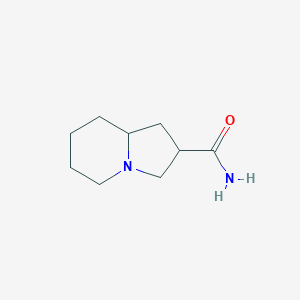
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)
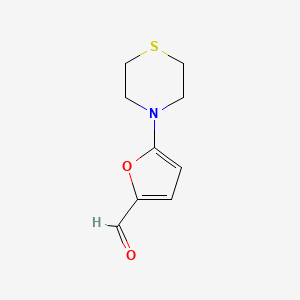


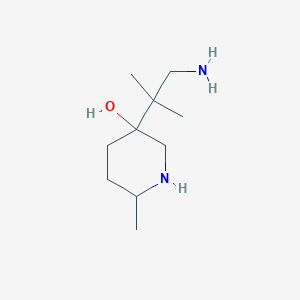
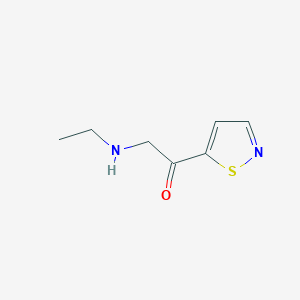
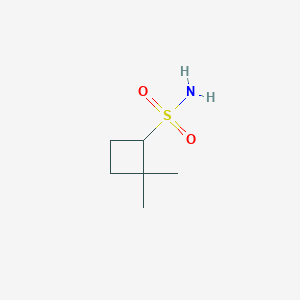
![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)
